5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the piperidine and methylphenyl groups. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Scientific Research Applications
5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Methyl-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can be compared with other similar compounds, such as:
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound also contains a piperidine ring and is used in medicinal chemistry.
Substituted 1H-indazoles: These compounds have similar structural features and are studied for their biological activity.
Properties
IUPAC Name |
5-methyl-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-14-4-3-5-16(10-14)13-21-8-6-17(7-9-21)22-18-19-11-15(2)12-20-18/h3-5,10-12,17H,6-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKLKWSHPFKUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)OC3=NC=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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